molecular formula C11H12ClF4N B1447129 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 1803602-12-1

3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No. B1447129
CAS RN: 1803602-12-1
M. Wt: 269.66 g/mol
InChI Key: NRDHTUPRMRJFSP-UHFFFAOYSA-N
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Description

“3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1803602-12-1 . It has a molecular weight of 269.67 . The compound is typically stored at temperatures around -10 degrees Celsius . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F4N.ClH/c12-10(5-6-16-7-10)8-1-3-9(4-2-8)11(13,14)15;/h1-4,16H,5-7H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.67 . It is typically stored at temperatures around -10 degrees Celsius . It is usually in the form of a powder .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Various methods for synthesizing compounds related to 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride have been explored. This includes practical syntheses involving hydrogenation and N-alkylation processes (Vaid et al., 2012), as well as the development of fluorinated derivatives through processes like ozonation and catalytic hydrogenation (Kuznecovs et al., 2020).

  • Chemical Characteristics and Applications : The fluorination of pyrrolidine derivatives is a significant area of interest due to their applications in medicinal drugs and as organocatalysts. The synthesis often involves multistep processes starting from fluoroalkyl precursors (Pfund & Lequeux, 2017).

Medicinal Chemistry and Biological Applications

  • Molecular Recognition : The modification of proline's structure, through hydroxylation and fluorination, affects its recognition by biological systems. This is relevant for molecules containing pyrrolidine structures similar to this compound. Such modifications can influence molecular interactions, as seen in studies involving fluoro-hydroxyprolines (Testa et al., 2018).

  • Development of Chemical Sensors : Fluorinated pyrrolidine derivatives have been used in the development of chemical sensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized for selective sensing of Al(3+) ions (Maity & Govindaraju, 2010).

Synthetic Chemistry

  • Novel Synthetic Strategies : New strategies for the synthesis of fluorinated pyrrolidines include methods like C-F bond cleavage protocols, providing a supplementary approach to pyridine synthesis (Chen et al., 2010).

  • Synthesis of Fluorinated Heterocycles : Combining gold catalysis with Selectfluor, researchers synthesized fluorinated nitrogen heterocycles from aminoalkynes, demonstrating the versatility in creating fluorinated pyrrolidine derivatives (Simonneau et al., 2011).

Additional Applications

  • Pharmacokinetic Studies : Although not directly related to this compound, studies involving similar compounds have been used in human pharmacokinetic research, indicating the potential relevance of such compounds in drug development processes (Harrison et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word for this compound is "Warning" .

Future Directions

While specific future directions for “3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” are not mentioned in the sources I found, similar compounds have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications will be discovered in the future .

Biochemical Analysis

Biochemical Properties

3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is critical for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to receptor sites on proteins, leading to changes in their conformation and activity. This binding can result in the inhibition or activation of enzymes, as well as alterations in gene expression. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a pivotal role in cell signaling and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have demonstrated that low doses of the compound can modulate enzyme activity without causing significant toxicity. At higher doses, the compound may induce hepatotoxicity and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These interactions can affect metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within tissues can influence its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .

properties

IUPAC Name

3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4N.ClH/c12-10(5-6-16-7-10)8-1-3-9(4-2-8)11(13,14)15;/h1-4,16H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDHTUPRMRJFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
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3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

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